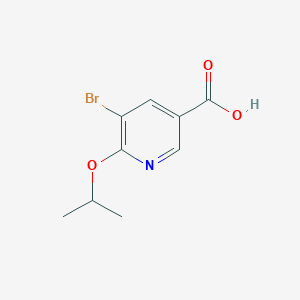

5-Bromo-6-isopropoxynicotinic acid

Description

Contextualization within Halogenated Nicotinic Acid Derivatives and Heterocyclic Chemistry

Heterocyclic compounds, which are organic ring structures containing at least one atom that is not carbon, form a cornerstone of modern chemistry. nih.gov The pyridine (B92270) ring, the core of 5-Bromo-6-isopropoxynicotinic acid, is a six-membered heterocycle that is electronically "electron-deficient," a characteristic that significantly influences its chemical reactivity. nih.govznaturforsch.com

This compound belongs to the family of halogenated nicotinic acid derivatives. The introduction of halogen atoms, such as bromine, onto the pyridine ring is a common strategy to create versatile chemical intermediates. nih.govacs.org Halopyridines are recognized as crucial building blocks for a wide array of functional molecules, including ligands for metal complexes. nih.govacs.org The specific placement of a bromine atom at the 5-position and an alkoxy group at the 6-position, adjacent to the nitrogen, creates a distinct pattern of reactivity. Other related compounds that illustrate the diversity of this chemical family include 5-Bromo-6-hydroxynicotinic acid, 5-Bromo-6-chloronicotinic acid, and 6-Amino-5-bromo-nicotinic acid. chemicalbook.comnih.govbldpharm.comtcichemicals.com

Strategic Importance as a Halogenated and Alkoxy-Substituted Pyridine Scaffold in Chemical Synthesis

The strategic value of this compound stems from the combination of its functional groups on a stable pyridine scaffold. This structure provides multiple handles for chemists to perform subsequent chemical transformations with high regioselectivity.

The bromine atom at the C-5 position is arguably its most important feature for synthetic diversification. Carbon-halogen bonds on pyridine rings serve as a key platform for forming new bonds. nih.gov The bromo group can be readily converted into an organometallic species through halogen-metal exchange reactions. znaturforsch.com This intermediate can then participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings) to form new carbon-carbon bonds, allowing for the attachment of a wide range of other molecular fragments. znaturforsch.com

The isopropoxy group at the C-6 position and the carboxylic acid at the C-3 position further enhance the scaffold's utility. The alkoxy group modulates the electronic properties of the pyridine ring, while the carboxylic acid can be easily converted into other functional groups such as esters, amides, or acid chlorides, opening up further avenues for synthetic elaboration. This multifunctional nature makes the compound a valuable and versatile intermediate for constructing more complex molecules.

Historical Overview of Preparative Insights for Substituted Nicotinic Acids

The industrial production of the parent compound, nicotinic acid, has historically relied on the oxidation of substituted pyridines like 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine. mdpi.comresearchgate.net These processes often employed strong oxidizing agents such as nitric acid or potassium permanganate. researchgate.net

The synthesis of more complex derivatives like this compound follows a multi-step pathway starting from more basic precursors. A key intermediate is 6-hydroxynicotinic acid. The synthesis of its brominated derivative, 5-bromo-6-hydroxynicotinic acid, is well-documented and involves the direct bromination of 6-hydroxynicotinic acid using elemental bromine in an aqueous solution. chemicalbook.com

To arrive at the target compound, this compound, a subsequent etherification reaction is necessary. The classical method for this transformation is the Williamson ether synthesis, which was first developed in 1850. wikipedia.org This reaction involves the deprotonation of the hydroxyl group on 5-bromo-6-hydroxynicotinic acid with a suitable base (like sodium hydride) to form an alkoxide. youtube.commasterorganicchemistry.com This nucleophilic alkoxide then reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in an SN2 reaction to form the final isopropoxy ether product. wikipedia.orglibretexts.org

Table 1: Logical Synthetic Route to this compound

| Step | Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 6-Hydroxynicotinic acid | Bromine (Br₂) | 5-Bromo-6-hydroxynicotinic acid | Electrophilic Halogenation chemicalbook.com |

Table 2: Physicochemical Properties of the Precursor, 5-Bromo-6-hydroxynicotinic acid

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrNO₃ chemspider.com |

| Molecular Weight | 218.00 g/mol echemi.com |

| Physical State | Solid echemi.com |

| Hydrogen Bond Donor Count | 2 echemi.com |

| Hydrogen Bond Acceptor Count | 3 echemi.com |

Note: Data corresponds to the immediate precursor, as specific experimental data for the title compound is not widely published.

Overview of Current Research Trajectories in Non-Biological Chemical Applications

While many nicotinic acid derivatives are explored for pharmaceutical purposes, the parent compound and its relatives also find use in a variety of non-biological chemical applications. researchgate.netchemistryjournal.net Research and industrial use have demonstrated their utility in materials science, catalysis, and agrochemistry.

In materials science, nicotinic acid is used as an additive in electroplating baths and as an anti-corrosion agent for mild steel. mdpi.com Furthermore, derivatives have been employed as chemical imaging toners. mdpi.com

In the field of catalysis, the pyridine scaffold is a common structural motif for ligands in metal complexes. nih.govacs.org The specific electronic and steric properties imparted by substituents like bromo and alkoxy groups can be tuned to optimize the performance of catalysts for a variety of chemical reactions. Nicotinic acid itself has also been used as an organic catalyst for certain reactions and in the preparation of solid-supported catalysts. mdpi.com

Halogenated pyridine compounds are also significant intermediates in the agrochemical industry. google.com For instance, nicotinic acid derivatives have been developed for use as fungicides. mdpi.com The presence of the bromo- and alkoxy-substituents on the this compound scaffold makes it a plausible intermediate for the synthesis of such specialized chemical products. The dehalogenation of these types of compounds is also a subject of research, aimed at environmental remediation of industrial byproducts. google.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

| 5-Bromo-6-hydroxynicotinic acid |

| 5-Bromo-6-chloronicotinic acid |

| 6-Amino-5-bromo-nicotinic acid |

| 3-Methylpyridine |

| 5-Ethyl-2-methylpyridine |

| Pyridine |

| Potassium permanganate |

| Nitric acid |

| Bromine |

| Sodium hydride |

| 2-Bromopropane |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-propan-2-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPIWLDXHFEDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 5 Bromo 6 Isopropoxynicotinic Acid

Retrosynthetic Analysis of 5-Bromo-6-isopropoxynicotinic Acid

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at several key points. The primary disconnections involve the carbon-bromine bond, the ether linkage of the isopropoxy group, and the carboxylic acid group. This approach reveals several potential synthetic pathways starting from simpler, commercially available precursors. Key precursors identified through this analysis include 6-hydroxynicotinic acid or its ester, which can serve as a scaffold for subsequent bromination and alkoxylation reactions.

Precursor Chemistry and Starting Material Functionalization Strategies

The choice of starting material is crucial for an efficient synthesis. 6-Hydroxynicotinic acid is a common and versatile precursor for various nicotinic acid derivatives. sigmaaldrich.com Functionalization strategies often begin with this precursor, which allows for targeted modifications of the pyridine (B92270) ring. The hydroxyl group at the C-6 position can be readily converted to other functional groups, facilitating the introduction of the isopropoxy substituent.

Direct Bromination Approaches on the Pyridine Ring and Regioselectivity Considerations

The bromination of the pyridine ring is a key step in the synthesis of this compound. Direct bromination of 6-hydroxynicotinic acid with bromine in an aqueous medium can selectively introduce a bromine atom at the C-5 position. chemicalbook.com The regioselectivity of this electrophilic substitution is influenced by the electronic properties of the pyridine ring and the directing effects of the existing substituents. The hydroxyl group at C-6 and the carboxylic acid group at C-3 direct the incoming electrophile to the C-5 position.

The use of N-oxides can also be a strategic approach to control regioselectivity in pyridine ring halogenation. tcichemicals.comresearchgate.net Pyridine N-oxides exhibit altered reactivity, often facilitating electrophilic substitution at the 2- and 4-positions. researchgate.net While not directly applied in the most common route to the target molecule, this methodology offers alternative strategies for synthesizing related brominated pyridines. Electrochemical methods have also been developed for the regioselective bromination of electron-rich aromatic rings, offering a milder and more environmentally friendly alternative to traditional brominating agents. thieme-connect.com

Alkoxylation Reactions for Isopropoxy Group Introduction at the C-6 Position

The introduction of the isopropoxy group at the C-6 position is typically achieved through an alkoxylation reaction. One common method involves the nucleophilic substitution of a leaving group at the C-6 position, such as a halogen, with isopropoxide. For instance, a 6-chloro or 6-bromo substituted nicotinic acid derivative can be reacted with sodium isopropoxide in a suitable solvent to form the desired ether linkage.

Another approach involves the O-alkylation of a 6-hydroxynicotinic acid derivative. This can be accomplished by treating the 6-hydroxy compound with an isopropyl halide (e.g., isopropyl iodide or bromide) in the presence of a base. The choice of base and reaction conditions is critical to ensure efficient conversion and minimize side reactions.

Carboxylic Acid Functional Group Installation and Modification Pathways

The carboxylic acid group is a defining feature of nicotinic acid and its derivatives. lumenlearning.com In many synthetic routes for this compound, the carboxylic acid functionality is present in the starting material, such as 6-hydroxynicotinic acid. sigmaaldrich.com However, in other strategies, the carboxyl group may be introduced at a later stage of the synthesis.

Methods for installing a carboxylic acid group include the oxidation of a primary alcohol or an alkyl group attached to the pyridine ring. For example, the oxidation of a 3-methylpyridine (B133936) derivative can yield the corresponding nicotinic acid. nih.govchimia.ch Another common method is the hydrolysis of a nitrile (cyanide) group. libretexts.org This involves the reaction of a halopyridine with a cyanide salt to form a cyanopyridine, which is then hydrolyzed to the carboxylic acid under acidic or basic conditions. libretexts.org The carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent, by reaction with carbon dioxide is another viable pathway. libretexts.org

Multi-Step Synthesis Pathways and Overall Yield Optimization

A common multi-step synthesis for this compound starts with 6-hydroxynicotinic acid. The first step is the bromination at the C-5 position to yield 5-bromo-6-hydroxynicotinic acid. chemicalbook.com This intermediate is then subjected to an O-alkylation reaction with an isopropyl halide to introduce the isopropoxy group.

Development of Novel Synthetic Routes and Integration of Green Chemistry Principles

The development of novel and more sustainable synthetic routes is an ongoing area of research in organic chemistry. For the synthesis of nicotinic acid derivatives, this includes the exploration of greener alternatives to traditional methods that often involve harsh conditions and hazardous reagents. nih.govchimia.ch

Enzymatic synthesis is emerging as a powerful tool in green chemistry, offering mild reaction conditions and high selectivity. nih.govfrontiersin.orgrsc.org While not yet specifically reported for this compound, biocatalytic approaches could potentially be developed for steps such as the hydrolysis of nitriles to carboxylic acids or the selective functionalization of the pyridine ring.

The use of continuous-flow microreactors is another innovative approach that can lead to more efficient and sustainable syntheses. rsc.org These systems offer better control over reaction parameters, reduced reaction times, and can lead to higher yields and purities. The principles of green chemistry, such as atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency, are increasingly being considered in the design of synthetic routes for complex molecules like this compound. nih.govchimia.ch

Scalable Synthesis Protocols for Laboratory and Industrial Applications

The scalable synthesis of this compound is strategically designed around the preparation of key intermediates, primarily 5-bromo-6-hydroxynicotinic acid and its subsequent conversion to 5-bromo-6-chloronicotinic acid, which then undergoes nucleophilic substitution.

A robust and high-yielding method for the preparation of 5-bromo-6-hydroxynicotinic acid involves the direct bromination of 6-hydroxynicotinic acid. In a laboratory setting, suspending 6-hydroxynicotinic acid in water and treating it with bromine at room temperature for 24 hours can afford the desired product in excellent yield. This method is advantageous due to the use of water as a solvent and the high conversion rate.

The subsequent conversion of 5-bromo-6-hydroxynicotinic acid to 5-bromo-6-chloronicotinic acid is a critical step to introduce a good leaving group for the final etherification. A highly effective method for this transformation is the treatment of the hydroxy compound with phosphorus oxychloride in the presence of a phase-transfer catalyst like tetramethylammonium (B1211777) chloride. This reaction is typically performed at reflux and results in a near-quantitative yield of the chlorinated product. nih.gov

The final step in the synthesis of this compound is the nucleophilic substitution of the chlorine atom in 5-bromo-6-chloronicotinic acid with an isopropoxide source. This reaction is analogous to the Williamson ether synthesis. A common approach involves reacting the chlorinated precursor with sodium isopropoxide in a suitable solvent. While specific details for the isopropoxy variant are proprietary in many instances, the synthesis of similar alkoxy derivatives, such as 5-bromo-6-(cyclopropylmethoxy)nicotinic acid, provides a strong precedent. chemicalbook.com In this analogous synthesis, the chloro-substituted nicotinic acid is treated with the corresponding alcohol (cyclopropyl carbinol) and a strong base like potassium hydroxide (B78521) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. chemicalbook.com This general procedure can be adapted for the synthesis of this compound by using isopropanol (B130326) and a suitable base.

For industrial-scale production, the choice of reagents and reaction conditions is critical to ensure cost-effectiveness, safety, and high throughput. The use of inexpensive and readily available starting materials is paramount. nih.gov Furthermore, process optimization to minimize reaction times, reduce waste, and simplify purification procedures is a key consideration for large-scale manufacturing. nih.gov Recrystallization is a common method for the purification of the solid intermediates and the final product. google.com

Below are data tables summarizing the key synthetic steps for the preparation of this compound.

Table 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid

| Parameter | Value | Reference |

| Starting Material | 6-Hydroxynicotinic acid | youtube.com |

| Reagent | Bromine | youtube.com |

| Solvent | Water | youtube.com |

| Reaction Time | 24 hours | youtube.com |

| Temperature | Room Temperature | youtube.com |

| Yield | 97% | youtube.com |

| Purification | Filtration and washing with water | youtube.com |

Table 2: Synthesis of 5-Bromo-6-chloronicotinic acid

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-6-hydroxynicotinic acid | nih.gov |

| Reagents | Phosphorus oxychloride, Tetramethylammonium chloride | nih.gov |

| Reaction Time | 3 hours | nih.gov |

| Temperature | Reflux | nih.gov |

| Yield | 97% | nih.gov |

| Work-up | Poured onto ice, filtration | nih.gov |

Table 3: Proposed Synthesis of this compound (by analogy)

| Parameter | Value | Reference (Analogous) |

| Starting Material | 5-Bromo-6-chloronicotinic acid | chemicalbook.com |

| Reagents | Isopropanol, Potassium hydroxide | chemicalbook.com |

| Solvent | Dimethyl sulfoxide (DMSO) | chemicalbook.com |

| Temperature | Elevated (e.g., 100 °C) | chemicalbook.com |

| Key Feature | Williamson ether synthesis type reaction | masterorganicchemistry.comwikipedia.org |

Advanced Chemical Reactivity and Mechanistic Investigations of 5 Bromo 6 Isopropoxynicotinic Acid

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). uoanbar.edu.iqpearson.com This deactivation is further intensified in acidic media where the nitrogen atom is protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq Consequently, EAS reactions on the pyridine nucleus of 5-bromo-6-isopropoxynicotinic acid are generally disfavored and require harsh reaction conditions. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr) at C-6 and C-5 Positions

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqimperial.ac.uk This reactivity is particularly pronounced at the C-2, C-4, and C-6 positions, which bear a partial positive charge.

Displacement of Bromine by Various Nucleophiles

The bromine atom at the C-5 position of this compound can be displaced by a variety of nucleophiles. This reaction is a key transformation for introducing diverse functionalities at this position. While the C-5 position is not as activated towards nucleophilic attack as the C-2, C-4, and C-6 positions, the reaction can be facilitated under appropriate conditions, such as the use of strong nucleophiles and elevated temperatures. The success of these reactions is often dependent on the nature of the nucleophile and the specific reaction conditions employed.

Reactivity Profile of the Isopropoxy Moiety

The isopropoxy group at the C-6 position is a potential leaving group in nucleophilic aromatic substitution reactions. The C-6 position is highly activated towards nucleophilic attack due to its proximity to the ring nitrogen. The displacement of the isopropoxy group can be achieved with a range of nucleophiles. Palladium-catalyzed C-O cross-coupling reactions have also emerged as a powerful method for the formation of ether linkages, and the reverse reaction, the cleavage of such ethers, can be relevant in understanding the reactivity of the isopropoxy moiety. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound, with its bromine atom at the C-5 position, is an excellent substrate for these transformations. researchgate.netorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

Utility of the C-5 Bromine in Cross-Coupling Strategies

The bromine atom at the C-5 position serves as a versatile handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of 5-substituted nicotinic acid derivatives. researchgate.net The C-Br bond readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. youtube.com This reactivity has been exploited in the synthesis of complex molecules, including active pharmaceutical ingredients. beilstein-journals.org

Coupling with Organoboron, Organotin, and Other Organometallic Reagents

The C-5 bromine of this compound can be coupled with a range of organometallic reagents, each offering unique advantages.

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgtcichemicals.com This reaction is widely used due to the stability and commercial availability of many boronic acids and the generally mild reaction conditions. researchgate.netpku.edu.cn The Suzuki coupling of this compound with various aryl and heteroaryl boronic acids provides access to a wide range of 5-aryl and 5-heteroaryl nicotinic acid derivatives. beilstein-journals.orgresearchgate.net

Stille Coupling: The Stille reaction utilizes organotin reagents (stannanes) as the coupling partners. organic-chemistry.org While organotin compounds are toxic, the Stille reaction is known for its tolerance of a wide range of functional groups and its insensitivity to the presence of water.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes and has been used in the synthesis of various fine chemicals and pharmaceuticals. researchgate.net

Sonogashira Coupling: The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction is highly efficient for the formation of carbon-carbon triple bonds and provides access to a variety of alkynyl-substituted nicotinic acids. researchgate.netresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Product Type | Key Features |

|---|---|---|---|

| Suzuki | Organoboron (e.g., boronic acids) wikipedia.orguwindsor.ca | Biaryls, etc. | Mild conditions, high functional group tolerance. researchgate.net |

| Stille | Organotin (stannanes) organic-chemistry.org | Biaryls, etc. | Tolerant of many functional groups. organic-chemistry.org |

| Heck | Alkene wikipedia.org | Substituted Alkenes | Forms C-C double bonds. organic-chemistry.org |

| Sonogashira | Terminal Alkyne organic-chemistry.org | Alkynes | Forms C-C triple bonds. nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-substituted nicotinic acid derivatives |

| 5-aryl nicotinic acid derivatives |

| 5-heteroaryl nicotinic acid derivatives |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for the chemical modification of this compound.

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common intermediates in the synthesis of more complex molecules.

Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions (e.g., using sulfuric acid or hydrogen chloride as a catalyst) or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Another effective method is the conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.

Amidation follows similar principles. The reaction of this compound with an amine can be facilitated by standard peptide coupling reagents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine (B128534) or diisopropylethylamine. Alternatively, the formation of an intermediate acid chloride or a mixed anhydride (B1165640) can precede the addition of the amine.

| Transformation | Reagents | Typical Conditions |

|---|---|---|

| Esterification | Alcohol, H2SO4 (cat.) | Reflux |

| Alcohol, DCC, DMAP (cat.) | Room temperature, CH2Cl2 | |

| 1. SOCl2; 2. Alcohol, Pyridine | 0 °C to room temperature | |

| Amidation | Amine, HATU, DIPEA | Room temperature, DMF |

| Amine, EDC, HOBt | Room temperature, DMF/CH2Cl2 |

Reduction of the carboxylic acid group in this compound to a primary alcohol, yielding (5-bromo-6-isopropoxypyridin-3-yl)methanol, can be accomplished using strong reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Another option is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BMS), which offer milder conditions and greater functional group tolerance.

Decarboxylation , the removal of the carboxylic acid group, is a more challenging transformation for nicotinic acids due to the stability of the pyridine ring. While direct decarboxylation requires harsh conditions, it can sometimes be achieved through methods like the Barton decarboxylation, which involves conversion to a thiohydroxamate ester followed by radical-induced cleavage. Another potential route is through a silver-catalyzed decarboxylation, such as the Hunsdiecker reaction, although this would result in a different halogenated pyridine.

Metalation Reactions and Directed Ortho-Metalation (DOM) Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. pharmaceutical-business-review.com In the case of this compound, the molecule possesses several directing metalation groups (DMGs), including the carboxylic acid (after deprotonation), the isopropoxy group, and the bromo group. The interplay of these groups dictates the site of metalation.

The carboxylic acid, upon deprotonation with a strong base like lithium diisopropylamide (LDA) or n-butyllithium, becomes a potent DMG. harvard.edu This would typically direct metalation to the C4 position. The isopropoxy group also directs ortho, to the C5 position, which is already substituted with bromine. The bromine atom itself can act as a DMG, directing lithiation to the C4 position. researchgate.netresearchgate.net

Therefore, the most probable site for deprotonation using a strong lithium amide base would be the C4 position, guided by the convergence of directing effects from the carboxylate and the bromo groups. researchgate.net Quenching the resulting organolithium intermediate with an electrophile would introduce a new substituent at this position. It is important to note that at very low temperatures, halogen-metal exchange at the C5 position could also be a competing pathway, especially with alkyllithium bases like n-butyllithium or t-butyllithium. researchgate.net

Photochemical and Electrochemical Reactivity Studies

Specific photochemical and electrochemical studies on this compound are not widely reported in the scientific literature. However, the general behavior of related compounds can provide some insight.

Photochemical Reactivity : The presence of a bromo-substituted pyridine ring suggests potential for photochemical reactions. researchoutreach.org The carbon-bromine bond can undergo homolytic cleavage upon UV irradiation to form a pyridyl radical, which could then participate in various radical reactions. researchoutreach.org The nicotinic acid moiety itself can also influence photochemical processes. nih.gov For instance, dissolved organic matter can induce the photochemical bromination of other molecules in aqueous solutions, a process in which nicotinic acid derivatives could potentially play a role. nih.gov

Electrochemical Reactivity : The electrochemical behavior of nicotinic acid and its derivatives has been studied. rsc.orgresearchgate.netcapes.gov.br Generally, the pyridine ring can be reduced at an electrode surface, and the carboxylic acid group influences the reduction potential. rsc.orgcapes.gov.br The presence of the electron-withdrawing bromo group would likely make the reduction of the pyridine ring more favorable. The electrochemical oxidation and reduction of nicotinic acid have been investigated using techniques like cyclic voltammetry. researchgate.netcapes.gov.br Such studies on this compound could reveal information about its redox potentials and the stability of its radical ions. Recent research has also explored the use of nicotinic acid as an additive in electrolytes for aqueous zinc-ion batteries, indicating its relevance in electrochemical applications. rsc.org

Reaction Kinetic and Thermodynamic Studies for Mechanistic Elucidation

Detailed kinetic and thermodynamic studies specifically for reactions involving this compound are limited in publicly accessible research. However, studies on nicotinic acid itself provide a framework for understanding these aspects.

Reaction Kinetics : Kinetic studies on the reactions of nicotinic acid, such as its extraction or its role in complex formation, have been performed. acs.org For example, the kinetics of nicotinic acid phosphoribosyltransferase, an enzyme that uses nicotinic acid as a substrate, have been extensively studied to understand its mechanism. nih.gov Similar kinetic analyses of the esterification, amidation, or metalation of this compound would be necessary to determine reaction orders, rate constants, and activation energies, thereby elucidating the detailed mechanisms of these transformations.

Thermodynamics : Thermodynamic data for nicotinic acid, such as its pKa values and the thermodynamics of its interactions with metal ions, are available. dntb.gov.uaresearchgate.netnih.gov The protonation equilibria and the stability of complexes formed with various cations have been investigated through potentiometric and calorimetric methods. researchgate.net The substituents on this compound (bromo and isopropoxy groups) would be expected to alter its acidity and complexation behavior compared to the parent nicotinic acid.

Tandem and Cascade Reactions Involving this compound

While specific examples of tandem or cascade reactions commencing with this compound are not prominent in the literature, its structure lends itself to such synthetic strategies. A tandem reaction is a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs at the functionality generated in the previous step.

For instance, a DoM reaction at the C4 position followed by an intramolecular reaction with a suitable side chain could be envisioned. More plausibly, the bromo group at C5 and the carboxylic acid at C3 could be utilized in sequential cross-coupling reactions. For example, a Suzuki or Stille coupling at the C5 position could be followed by a coupling reaction involving the carboxylic acid (e.g., after conversion to an acid chloride).

The development of tandem reactions involving halopyridines is an active area of research. acs.orgacs.orgrsc.org These strategies often employ transition metal catalysis to construct complex molecular architectures in a single pot, improving synthetic efficiency. acs.orgresearchgate.net The functional group handles present in this compound make it a potentially valuable substrate for the development of novel tandem and cascade reaction methodologies.

Computational and Theoretical Chemistry Insights for 5 Bromo 6 Isopropoxynicotinic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. For 5-Bromo-6-isopropoxynicotinic acid, methods like Density Functional Theory (DFT) are employed to determine its optimized geometry and electronic properties. These calculations typically use a basis set, such as 6-311++G(d,p), to describe the atomic orbitals.

The calculated electronic structure reveals the distribution of electron density, the locations of electrostatic potential, and the energies of the molecular orbitals. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Illustrative Example) |

| Ground State Energy | -2578.9 Hartree |

| Dipole Moment | 3.45 Debye |

| Mulliken Atomic Charges | C(2): +0.25, C(3): -0.15, C(4): +0.10, C(5): -0.05, C(6): +0.30, N(1): -0.40, Br: -0.10, O(carboxyl): -0.55, O(isopropoxy): -0.35 |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carboxylic acid and nitrogen atom; Positive potential around the hydrogen atoms. |

Note: The values in this table are illustrative and represent typical outputs from quantum chemical calculations. They are not based on published experimental data for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more polarizable and reactive. For this compound, the electron-withdrawing bromine atom and the electron-donating isopropoxy group will significantly influence the energies and distributions of these frontier orbitals.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Value (Illustrative Example) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in this table are illustrative and based on general principles of FMO theory as applied to similar aromatic systems.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. nih.gov By locating the transition state structures and calculating their energies, chemists can predict the most likely reaction pathways and determine the activation energies. This is particularly useful for understanding mechanisms such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the carboxylic acid group. For instance, DFT could be used to model the transition state for the displacement of the bromine atom or for esterification of the carboxylic acid.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of how this compound interacts with other molecules, such as solvents or biological macromolecules. These simulations model the movements of atoms over time, governed by a force field that describes the intra- and intermolecular forces. MD studies can reveal preferred binding modes, calculate binding free energies, and analyze the role of specific functional groups in intermolecular recognition. This would be particularly relevant for understanding its solubility and potential biological activity.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of this compound. For example, DFT calculations can be used to compute the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. nih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted, aiding in the assignment of experimental NMR spectra. UV-Vis absorption spectra can also be simulated by calculating the energies of electronic transitions.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Parameter (Illustrative Example) | Corresponding Functional Group |

| IR | ~1710 cm⁻¹ | C=O stretch (carboxylic acid) |

| IR | ~3000-2500 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |

| IR | ~1250 cm⁻¹ | C-O stretch (isopropoxy) |

| ¹H NMR | δ 8.5 ppm | H on pyridine (B92270) ring |

| ¹³C NMR | δ 165 ppm | C of carboxylic acid |

Note: These are illustrative predictions and would require experimental verification.

Theoretical Basis for Regioselectivity and Stereoselectivity in Syntheses

Computational chemistry provides a powerful tool to understand and predict the regioselectivity and stereoselectivity of reactions used to synthesize or modify this compound. nih.govresearchgate.net For example, in electrophilic aromatic substitution reactions, the calculated distribution of electron density and the localization of the HOMO can indicate the most likely position for an incoming electrophile to attack the pyridine ring. Similarly, for reactions involving chiral centers, computational modeling of diastereomeric transition states can explain and predict which stereoisomer will be preferentially formed.

Role As a Building Block in Complex Molecule Synthesis and Material Science

Scaffold for Pyridine-Fused Heterocycles

The structure of 5-Bromo-6-isopropoxynicotinic acid makes it a valuable precursor for the synthesis of complex heterocyclic compounds, where the pyridine (B92270) ring is incorporated into a larger, often polycyclic, system. A notable application is in the formation of molecules containing the 1,2,4-oxadiazole (B8745197) ring system.

Detailed research findings from patent literature demonstrate its use in the multi-step synthesis of novel oxadiazole compounds, which are investigated for their potential as sphingosine-1-phosphate (S1P) receptor modulators. researchgate.net In this context, this compound serves as a key starting material. The synthetic pathway involves the conversion of the nicotinic acid into an acid chloride, which then reacts with a suitable amine or other nucleophile to build the oxadiazole ring. For example, it is a documented precursor in the synthesis of (1R,3S)-3-(4-(5-(5-chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-3-methylphenylamino)cyclopentanecarboxylic acid. researchgate.net The pyridine moiety from the initial building block becomes a terminal, substituted ring system in the final complex molecule.

The general synthetic approach is outlined in the table below:

| Step | Description | Reactant(s) | Product |

| 1 | Activation of Carboxylic Acid | This compound, Thionyl chloride or similar | 5-Bromo-6-isopropoxynicotinoyl chloride |

| 2 | Amide Formation | Activated acid, N'-hydroxy-benzenecarboximidamide | Intermediate N-acylated amidoxime |

| 3 | Cyclization (Oxadiazole Formation) | Intermediate from Step 2 | A 1,2,4-oxadiazole derivative containing the 5-bromo-6-isopropoxypyridin-3-yl moiety |

This demonstrates the utility of this compound as a foundational scaffold, leveraging its inherent chemical functionalities to construct more elaborate heterocyclic structures. The bromo- and isopropoxy-substituents on the pyridine ring are carried through the synthesis to become integral features of the final product. researchgate.net

Precursor for Advanced Organic Materials

While the structural features of this compound, such as its aromatic core and polar functional groups, suggest potential utility in materials science, specific research detailing its application in advanced organic materials is not prominent in publicly available literature.

Organic Semiconductors and Optoelectronic Materials

There is no specific information available in the reviewed scientific literature or patents that documents the use of this compound as a direct precursor for the synthesis of organic semiconductors or optoelectronic materials.

Liquid Crystals and Self-Assembling Systems

There is no specific information available in the reviewed scientific literature that describes the application of this compound in the development of liquid crystals or other self-assembling systems.

Intermediates in Agrochemical Synthesis

The nicotinic acid scaffold and its halogenated derivatives are of significant interest in the field of agrochemicals. Research has been conducted on related compounds, such as substituted phenyl esters of 5-bromo-6-chloronicotinic acid, for their potential agricultural applications. uark.edu However, specific studies detailing the role of this compound as an intermediate in the synthesis of commercial or developmental agrochemicals are not found in the reviewed public domain literature. Its structural similarity to other active agrochemical precursors suggests it may be a compound of interest, but documented examples are lacking.

Ligand Design in Coordination Chemistry

Pyridine carboxylic acids are well-known ligands in coordination chemistry, capable of binding to metal centers through the pyridine nitrogen and/or the carboxylate oxygen atoms. The additional bromo and isopropoxy groups on this compound could modulate the electronic properties and steric profile of the resulting metal complexes. However, a review of scientific databases does not yield specific studies where this particular compound has been used as a ligand in the synthesis and characterization of coordination complexes or metal-organic frameworks.

Incorporation into Supramolecular Architectures

The functional groups present in this compound—a carboxylic acid capable of strong hydrogen bonding, a pyridine nitrogen as a hydrogen bond acceptor, and a bromine atom capable of participating in halogen bonding—make it a candidate for the construction of supramolecular assemblies. researchgate.net Despite this potential, there is no specific research in the available literature that describes the deliberate incorporation of this compound into discrete supramolecular architectures or its use in crystal engineering studies.

Solid State Chemistry and Supramolecular Assembly of 5 Bromo 6 Isopropoxynicotinic Acid

Crystal Growth and Polymorphism Studies

Currently, there is a notable absence of published studies dedicated specifically to the crystal growth and polymorphism of 5-Bromo-6-isopropoxynicotinic acid. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study, as different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability.

Future research in this area would likely involve systematic crystallization screening using a variety of solvents and techniques, such as slow evaporation, vapor diffusion, and cooling crystallization. The resulting crystalline forms would be analyzed using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any polymorphic forms.

Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline States

The molecular architecture of this compound is rich with potential for forming robust hydrogen bonding networks. The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming strong O-H···O and O-H···N interactions. The pyridine (B92270) nitrogen atom can also act as a hydrogen bond acceptor.

Co-crystallization Strategies and Co-crystal Formation

The presence of multiple functional groups makes this compound an excellent candidate for co-crystallization. Co-crystals are multicomponent crystals in which the components are held together by non-covalent interactions. By selecting appropriate co-formers, it is possible to systematically modify the physicochemical properties of the parent compound.

Potential co-crystallization strategies would involve reacting this compound with other molecules that have complementary functional groups. For instance, co-formers containing strong hydrogen bond donors or acceptors, such as other carboxylic acids, amides, or pyridines, could be employed to generate novel supramolecular synthons and create diverse crystalline architectures with tailored properties.

Solid-State Reactivity and Transformations

The study of solid-state reactivity and transformations of this compound is another area ripe for investigation. Solid-state reactions can be initiated by various stimuli, including heat, light, or mechanical stress, and can lead to the formation of new chemical species or crystalline phases.

Given the presence of the carboxylic acid and the bromo-substituted pyridine ring, potential solid-state reactions could include decarboxylation upon heating or photochemically induced transformations. Understanding these transformations is essential for determining the stability of the compound under various conditions and for potentially discovering new synthetic routes to novel materials.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing the Carboxylate Moiety

The carboxylate moiety of this compound serves as a prime coordination site for metal ions, making it a valuable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands.

Advanced Analytical Techniques for Structural and Purity Elucidation of 5 Bromo 6 Isopropoxynicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 5-bromo-6-isopropoxynicotinic acid. By examining the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment of each atom within the molecule.

¹H, ¹³C, and ¹⁵N NMR for Detailed Structural Assignment

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for the initial structural assignment of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The chemical shifts and splitting patterns of these signals provide crucial information for their assignment. organicchemistrydata.orgchemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the identification of the carboxylic acid carbon, the aromatic carbons of the pyridine ring (including those bonded to bromine and the isopropoxy group), and the carbons of the isopropoxy group. nih.govresearchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR can be used to probe the electronic environment of the nitrogen atom within the pyridine ring, offering further structural confirmation. researchgate.net The chemical shift of the nitrogen atom is sensitive to the presence of substituents on the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 8.0 - 9.0 | 120 - 150 |

| Isopropoxy CH | 4.5 - 5.5 | 65 - 75 |

| Isopropoxy CH₃ | 1.0 - 1.5 | 20 - 25 |

| Carboxylic Acid OH | 10.0 - 13.0 | 160 - 170 |

| Pyridine C-Br | --- | 110 - 120 |

| Pyridine C-O | --- | 155 - 165 |

Note: These are predicted chemical shift ranges and may vary based on solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms and to elucidate the stereochemistry of the molecule. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the pyridine ring, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the directly attached carbon atoms. sdsu.edu This is crucial for definitively assigning the ¹H and ¹³C signals of the isopropoxy group and the aromatic C-H bond. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining the preferred conformation of the isopropoxy group relative to the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured mass with the calculated mass for the proposed formula (C₉H₁₀BrNO₃).

Tandem Mass Spectrometry (MS/MS) for Elucidation of Derivatives

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation patterns of ions. nih.govnih.gov In this technique, the molecular ion of this compound or its derivatives is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm the structure and identify specific substructures. For example, characteristic losses of the isopropoxy group, the carboxylic acid group, or the bromine atom would be expected.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result | Information Gained |

| HRMS | Accurate m/z for [M+H]⁺ or [M-H]⁻ | Confirms molecular formula (C₉H₁₀BrNO₃) |

| MS/MS | Fragmentation pattern | Structural confirmation through characteristic losses (e.g., -C₃H₇O, -COOH, -Br) |

Single Crystal X-Ray Diffraction (SC-XRD) for Absolute Stereochemistry and Crystal Packing

Table 3: Illustrative Crystallographic Data for a Nicotinic Acid Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.88 |

| b (Å) | 11.64 |

| c (Å) | 11.62 |

| β (°) | 107.09 |

| Volume (ų) | 1019.9 |

| Z | 4 |

Note: The values in this table are for illustrative purposes based on a similar structure and are not the actual data for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the molecular vibrations of a compound. The vibrational modes of this compound are dictated by its constituent parts: the substituted pyridine ring, the carboxylic acid group, the isopropoxy side chain, and the carbon-bromine bond.

In the IR spectrum, the carboxylic acid group will exhibit a characteristic broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid is expected to appear as a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretching of the carboxylic acid and the isopropoxy group will likely produce bands in the 1320-1210 cm⁻¹ and 1150-1085 cm⁻¹ regions, respectively.

The pyridine ring itself has a series of characteristic stretching vibrations. elixirpublishers.comresearchgate.net The C=C and C=N ring stretching vibrations are typically observed in the 1600-1430 cm⁻¹ region. elixirpublishers.com The substitution pattern on the pyridine ring influences the exact position and intensity of these bands. The C-H stretching vibrations of the aromatic ring and the isopropyl group are expected in the 3100-3000 cm⁻¹ and 2980-2960 cm⁻¹ regions, respectively. The C-Br stretch is anticipated to be in the lower frequency region, typically between 600 and 500 cm⁻¹.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | IR |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | IR (strong), Raman (strong) |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1430 | IR, Raman |

| Isopropyl Group | C-H Stretch | 2980 - 2960 | IR, Raman |

| Aromatic | C-H Stretch | 3100 - 3000 | IR, Raman |

| Isopropoxy Group | C-O Stretch | 1150 - 1085 | IR |

| Bromoalkane | C-Br Stretch | 600 - 500 | IR, Raman |

Chromatographic Methods for Purity Assessment and Separation of Isomers (HPLC, GC, SFC)

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from potential isomers and impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for the purity analysis of non-volatile, polar compounds like nicotinic acid derivatives. nih.gov A reversed-phase HPLC method would be the primary choice. nih.gov A C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be suitable for separating the target compound from its impurities. sielc.comresearchgate.net The acidic nature of the analyte necessitates the use of a low pH mobile phase to suppress the ionization of the carboxylic acid and ensure good peak shape. bevital.no A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the elution of any less polar impurities. Detection is typically achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance (around 260 nm). sielc.com

Gas Chromatography (GC) can also be used for the analysis of nicotinic acid derivatives, although it often requires a derivatization step to increase the volatility and thermal stability of the analyte. mdpi.com The carboxylic acid group can be esterified, for example, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst. The resulting ester is more amenable to GC analysis. A capillary column with a polar stationary phase would be appropriate for the separation. researchgate.net GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide high-resolution separation and sensitive detection. mdpi.com GC is particularly useful for detecting and quantifying volatile impurities that may not be readily observed by HPLC.

Supercritical Fluid Chromatography (SFC) is a hybrid of GC and HPLC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be an effective technique for the separation of chiral compounds and isomers. For this compound, SFC could be particularly advantageous for separating it from any positional isomers that may have formed during synthesis. The use of chiral stationary phases in SFC is a powerful tool for resolving enantiomers if a chiral center is present.

Table 2: Representative Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Water/Acetonitrile with 0.1% Formic Acid | UV at 260 nm | Purity assessment, impurity profiling |

| GC (after derivatization) | Capillary Column (e.g., HP-5ms) | Helium | FID or MS | Analysis of volatile impurities |

| SFC | Chiral or achiral packed column | Supercritical CO₂ with a co-solvent (e.g., Methanol) | UV or MS | Isomer separation, chiral purity |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for confirming the empirical formula of a newly synthesized molecule. For this compound, with a molecular formula of C₉H₁₀BrNO₃, the theoretical elemental composition can be calculated.

The experimentally determined percentages of carbon, hydrogen, and nitrogen from a highly purified sample should be in close agreement with the theoretical values, typically within ±0.4%. This validation provides strong evidence for the correctness of the proposed molecular formula and the purity of the sample.

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₀BrNO₃)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 41.56% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 3.88% |

| Bromine | Br | 79.904 | 1 | 79.904 | 30.72% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.39% |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.45% |

| Total Molecular Weight | 260.087 g/mol |

Advanced Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability of a compound and to study its decomposition profile. netzsch.com For this compound, the TGA thermogram would be expected to show a stable baseline up to a certain temperature, after which a significant mass loss would occur, indicating decomposition. The onset temperature of decomposition is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. netzsch.com DSC is used to determine the melting point, glass transition temperature, and to study phase transitions. ucl.ac.uk For a crystalline solid like this compound, the DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The sharpness of the melting peak can be an indicator of purity; impurities tend to broaden the melting range and lower the melting point. For comparison, the related compound 5-Bromo-6-hydroxynicotinic acid has a reported melting point of over 300 °C. echemi.comchemicalbook.com The thermal behavior of nicotinic acid itself has been studied, showing sublimation and melting processes. researchgate.netresearchgate.net

Coupled techniques, such as TGA-MS or TGA-FTIR, can provide further insights by identifying the gaseous products evolved during decomposition.

Table 4: Expected Thermal Analysis Data for this compound

| Technique | Parameter | Expected Observation | Significance |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | Sharp endothermic peak | Identity and purity assessment |

| TGA | Decomposition Temperature (Tₔ) | Onset of significant mass loss | Thermal stability |

| TGA | Residual Mass | Percentage of mass remaining at high temperature | Information on decomposition pathway |

Conclusion and Future Directions in Chemical Research on 5 Bromo 6 Isopropoxynicotinic Acid

Summary of Key Contributions to Organic Synthesis and Materials Science

While direct, extensive applications of 5-Bromo-6-isopropoxynicotinic acid are not yet widely documented in peer-reviewed literature, its primary contribution lies in its role as a versatile synthetic intermediate. The structure is a classic example of a "building block" molecule, designed for use in the construction of more complex chemical entities.

The presence of the bromine atom at the 5-position is particularly significant. Aryl bromides are common and effective starting materials for palladium-catalyzed cross-coupling reactions. illinois.edu This positions the compound as a valuable precursor for creating carbon-carbon and carbon-heteroatom bonds, a fundamental process in the synthesis of pharmaceuticals and functional materials. researchgate.netmdpi.com Its utility is analogous to other bromo-substituted heterocycles, which are frequently employed to build molecular complexity. For instance, substituted bromopyridines are key intermediates in the synthesis of a wide range of biologically active compounds and advanced materials. mdpi.comresearchgate.net The carboxylic acid and isopropoxy groups provide additional sites for modification, allowing for its incorporation into a diverse array of target molecules.

Identification of Unexplored Reactivity and Synthetic Opportunities

The true potential of this compound lies in the yet-to-be-explored reactivity of its functional groups. Each site on the molecule presents a handle for a variety of chemical transformations, opening up numerous synthetic opportunities.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is arguably the most reactive site for synthetic diversification. It is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, which form C-C bonds by reacting the aryl bromide with an organoboron species. wikipedia.orgorganic-chemistry.org This reaction is widely used in the pharmaceutical industry. illinois.edu Similarly, it could be employed in other palladium-catalyzed reactions such as Heck, Sonogashira, Buchwald-Hartwig amination, and cyanation reactions, allowing for the introduction of a vast range of substituents at the 5-position. The regioselectivity of such reactions on polysubstituted pyridines is a field of active study. beilstein-journals.org

Derivatization of the Carboxylic Acid: The carboxylic acid group at the 3-position is readily converted into other functional groups. Esterification or amidation can be used to attach the molecule to other scaffolds or to modulate its physicochemical properties. belnauka.by For example, new nicotinic acid derivatives have been synthesized as potential anti-inflammatory agents through such modifications. nih.gov The acid could also be converted into a hydroxamic acid, a functional group known for its metal-chelating properties and applications in medicinal chemistry as metalloenzyme inhibitors. nih.gov

Modification of the Isopropoxy Group: The 6-isopropoxy group provides steric and electronic influence on the pyridine (B92270) ring. While generally stable, this ether linkage could potentially be cleaved under specific conditions to yield 5-Bromo-6-hydroxynicotinic acid, providing another route to further functionalization at the 6-position.

Potential for Novel Materials Development and Chemical Technologies

The unique electronic and structural features of this compound suggest its potential use in the development of novel materials. Substituted pyridines and bipyridines are integral components of ligands for metal complexes, which are used in catalysis and as functional dyes. researchgate.net

By utilizing the bromo and carboxylic acid functionalities, this molecule could be incorporated into:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based structures are common in materials for OLEDs. The compound could serve as a building block for new emissive or charge-transporting materials following further synthetic modifications.

Dye-Sensitized Solar Cells (DSSCs): The carboxylic acid group is an effective anchoring group for attaching molecules to semiconductor surfaces like TiO₂. Following a cross-coupling reaction at the bromine site to introduce a chromophore, the resulting molecule could be investigated as a dye for DSSCs. researchgate.net

Functional Polymers: The molecule could be polymerized or grafted onto polymer backbones to create functional materials with tailored electronic, optical, or metal-binding properties.

Challenges and Opportunities in Scalable Production and Derivatization

The transition from laboratory-scale synthesis to industrial production presents both challenges and opportunities. The industrial synthesis of nicotinic acid itself often involves harsh conditions, such as high temperatures and pressures, and can produce significant waste. frontiersin.orgnih.gov While greener methods are being developed, the production of highly substituted derivatives like this compound adds layers of complexity and cost.

Challenges:

Cost of Starting Materials: The synthesis of this compound relies on precursors like 5-Bromo-6-chloronicotinic acid, which can be expensive and not available in bulk quantities. bldpharm.com

Purification: The purification of multi-functionalized heterocyclic compounds can be challenging, requiring advanced chromatographic techniques that are difficult to implement on a large scale.

Opportunities:

Process Optimization: There is a significant opportunity for research into optimizing the reaction conditions for its synthesis, potentially using flow chemistry to improve efficiency and safety.

Catalyst Development: Developing more efficient and robust catalysts for the key coupling and derivatization steps could significantly improve the economic viability of producing this compound and its derivatives at scale.

Telescoped Reactions: Investigating one-pot or telescoped reaction sequences, where multiple synthetic steps are performed in the same reactor without isolating intermediates, could streamline the production process. The Suzuki-Miyaura reaction is sometimes combined with Miyaura borylation in such a sequence. wikipedia.org

Emerging Trends in Nicotinic Acid Chemistry Relevant to This Compound's Research

The broader field of nicotinic acid research is continually evolving, with several emerging trends that could shape the future study of this compound.

Biocatalysis and Enzymatic Synthesis: A major trend in chemical manufacturing is the shift towards "green chemistry," using biological systems to perform chemical transformations. researchgate.net Biocatalytic methods for producing nicotinic acid are gaining traction as they operate under mild conditions and are highly selective. frontiersin.orgnih.govmdpi.com Future research could explore the enzymatic bromination or synthesis of the pyridine core to create precursors for this compound in a more sustainable manner.

Novel Drug Delivery and Formulation: Research into nicotinic acid and its derivatives often focuses on improving their pharmacological profiles. nih.govnih.gov New formulations, such as creating ionic liquids or specific salt forms, are being explored to enhance properties like solubility or reduce vapor pressure for applications in agriculture. acs.org Similar strategies could be applied to derivatives of this compound to tailor them for specific biological or material applications.

Functional Diversification: There is a growing interest in synthesizing libraries of related compounds for high-throughput screening in drug discovery and materials science. nih.gov this compound is an ideal scaffold for creating such a library due to its three distinct points of potential modification.

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-6-isopropoxynicotinic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves halogenation and alkoxylation steps. For example, selective bromination at the 5th position of a nicotinic acid derivative can be achieved using brominating agents like (N-bromosuccinimide) under controlled temperatures (e.g., 0–5°C). Subsequent isopropoxylation at the 6th position may employ as a base and isopropyl bromide in anhydrous . Optimization includes adjusting stoichiometry (1.2–1.5 equivalents of brominating agent) and reaction time (12–24 hours) to minimize side products. Purity is enhanced via recrystallization in ethanol/water mixtures .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- / NMR : To confirm regioselectivity of bromine and isopropoxy groups.

- HPLC-PDA : For purity assessment (>98% by area normalization, C18 column, 0.1% TFA in water/acetonitrile gradient).

- FT-IR : Identification of carboxylic acid (C=O stretch at ~1700 cm) and ether (C-O-C at ~1250 cm) functional groups.

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H] at 260) .

Advanced: How can regioselectivity challenges in halogenation/alkoxylation steps be addressed?

Answer:

Regioselectivity is influenced by directing groups and solvent polarity. For bromination, electron-withdrawing groups (e.g., carboxylic acid) direct electrophilic substitution to the 5th position. Isopropoxylation at the 6th position is achieved using sterically hindered bases (e.g., ) to minimize nucleophilic attack at alternative sites. Computational modeling (DFT) predicts reactive sites, while in-situ -NMR monitors intermediate formation .

Advanced: How should researchers resolve contradictions in reported pharmacological data for derivatives?

Answer:

Discrepancies in bioactivity data (e.g., IC variability) may arise from impurity profiles or assay conditions. Methodological solutions include:

- HPLC-MS : Quantify impurities (e.g., dehalogenated by-products).

- Dose-response standardization : Use common reference compounds (e.g., cisplatin for cytotoxicity assays).

- Kinetic studies : Compare target binding affinities via SPR (surface plasmon resonance) .

Advanced: What strategies optimize catalytic efficiency in large-scale synthesis?

Answer:

Industrial methods employ:

- Continuous flow reactors : To enhance heat/mass transfer (residence time: 5–10 minutes).

- Heterogeneous catalysts : Pd/C for Suzuki couplings (recyclability tested over 5 cycles).

- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress .

Basic: What safety protocols are essential for handling brominated nicotinic acid derivatives?

Answer:

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

- Storage : Under inert gas (Ar) at 2–8°C to prevent degradation .

Advanced: How can mechanistic studies elucidate the compound’s role in inhibiting enzymatic targets?

Answer:

- X-ray crystallography : Resolve ligand-enzyme binding modes (e.g., with kinases).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

- Mutagenesis assays : Identify critical residues in active sites .

Basic: How to validate analytical methods for quantifying this compound in complex matrices?

Answer:

Follow ICH Q2(R1) guidelines:

- Linearity : over 50–150% of target concentration.

- LOD/LOQ : Determined via signal-to-noise ratios (3:1 and 10:1, respectively).

- Robustness : Test pH (±0.2) and mobile phase composition (±2% acetonitrile) .

Advanced: What methodologies assess environmental impacts of brominated nicotinic acid derivatives?

Answer:

- Ecotoxicology assays : Daphnia magna acute toxicity (48h EC).

- Biodegradation studies : OECD 301F (closed bottle test) to measure half-life in water.

- QSAR models : Predict bioaccumulation potential (log ) .

Advanced: How can computational modeling predict physicochemical properties of novel derivatives?

Answer:

- ADMET prediction : Use SwissADME for bioavailability and toxicity.

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., COX-2).

- DFT calculations : Optimize geometry and calculate HOMO/LUMO energies for reactivity insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.